紫罗兰酮

描述

Iron (Fe) is an essential element for all organisms and is found in a variety of forms, including organic and inorganic compounds. It is a vital component of hemoglobin, the protein responsible for carrying oxygen in the blood, and is a major component of proteins found in almost all cells. Iron is also involved in the metabolism of energy, DNA synthesis, and many other biochemical processes. Therefore, it is important to understand the role of iron in the body and its impact on health.

科学研究应用

磁性氧化铁纳米材料的合成Biswas 等人 (2020 年) 的研究重点是从废铁中合成高磁性氧化铁纳米材料,提出了一种可持续的环保废物回收方法。这些纳米材料采用可扩展策略合成,在各种磁场中显示出潜在应用(Biswas 等人,2020 年)。

土壤修复中的纳米毒理学Vanzetto 和 Thomé (2019 年) 对用于土壤修复的纳米零价铁的毒理学进行了文献计量研究。他们的研究提供了对土壤修复过程中铁纳米颗粒的环境风险和有效利用的见解(Vanzetto 和 Thomé,2019 年)。

氧化铁在催化和电子应用中的应用Yazirin 等人 (2017 年) 探讨了氧化铁 (Fe2O3) 在环境、腐蚀、土壤科学和废气排放等领域的潜在应用。值得注意的是,Fe2O3 的应用扩展到半导体、油漆配方和锂充电电池等电子设备中的催化反应(Yazirin 等人,2017 年)。

氧化铁纳米颗粒的生物医学应用Schneider 等人 (2022 年) 回顾了氧化铁纳米颗粒在生物医学研究中的作用,重点关注癌症诊断和治疗。他们重点介绍了纳米脂质磁性混合系统的合成和表征,展示了氧化铁纳米颗粒在肿瘤疾病管理中的巨大潜力(Schneider 等人,2022 年)。

氧化铁纳米颗粒在药物递送中的应用Ziarani 等人 (2019 年) 概述了空心磁性纳米颗粒(特别是氧化铁纳米颗粒)在药物递送系统中的合成和生物应用。他们的研究强调了这些纳米颗粒作为化学药物多功能载体的作用(Ziarani 等人,2019 年)。

使用铁纳米颗粒修复地下水Zhang 和 Elliott (2006 年) 讨论了铁纳米颗粒在现场修复和危险废物处理中的应用。他们的研究重点介绍了铁纳米颗粒在处理常见地下水污染物方面的有效性以及了解其环境影响的挑战(Zhang 和 Elliott,2006 年)。

未来方向

: Zhang, L., Hendrickson, R. C., Meikle, V., Lefkowitz, E. J., Ioerger, T. R., & Niederweis, M. (2020). Comprehensive analysis of iron utilization by Mycobacterium tuberculosis. PLOS Pathogens, 16(2), e1008337. : PubMed: Comprehensive analysis of iron utilization by Mycobacterium tuberculosis : PMC: Comprehensive analysis of iron utilization by Mycobacterium tuberculosis

作用机制

Target of Action

Alpha-Irone, also known as Irone, is primarily used in the perfume industry due to its unique fragrance . It is known for its sweet, floral scent that is reminiscent of violets and orris root . Therefore, the primary targets of Alpha-Irone are the olfactory receptors in the nose, which detect and interpret the compound’s scent .

Mode of Action

When inhaled, Alpha-Irone interacts with the olfactory receptors in the nose . These receptors are proteins that bind to odor molecules and trigger a nerve signal to the brain, which interprets this signal as a specific smell . Alpha-Irone’s unique structure allows it to bind to these receptors in a way that is interpreted as a sweet, floral scent .

Biochemical Pathways

When Alpha-Irone binds to olfactory receptors, it triggers a cascade of biochemical reactions that result in the generation of a nerve signal to the brain .

Pharmacokinetics

As a volatile compound used in perfumes, it is likely that alpha-irone is primarily absorbed through inhalation

Result of Action

The primary result of Alpha-Irone’s action is the perception of its characteristic scent. When it binds to olfactory receptors, it triggers a nerve signal that the brain interprets as a sweet, floral smell . This can create a pleasant sensory experience for individuals who smell the compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Alpha-Irone. For example, the presence of other scents can affect how Alpha-Irone is perceived. Additionally, factors such as temperature and humidity can impact the volatility and stability of Alpha-Irone, potentially affecting how its scent is dispersed and perceived .

生化分析

Biochemical Properties

Irone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of Irone is with cytochrome P450 enzymes, which are involved in the metabolism of various substances within the body . Irone can act as a substrate for these enzymes, leading to its biotransformation into different metabolites. Additionally, Irone has been shown to interact with antioxidant enzymes such as superoxide dismutase and catalase, enhancing their activity and contributing to the reduction of oxidative stress .

Cellular Effects

Irone exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Irone can activate the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, leading to the upregulation of antioxidant response elements and enhancing cellular defense mechanisms . Furthermore, Irone has been shown to affect gene expression by modulating the activity of transcription factors such as hypoxia-inducible factor 1-alpha (HIF-1α), which plays a crucial role in cellular responses to low oxygen levels . These interactions highlight the potential of Irone to influence cellular homeostasis and protect against oxidative damage.

Molecular Mechanism

The molecular mechanism of action of Irone involves several key processes. At the molecular level, Irone can bind to specific biomolecules, influencing their activity and function. For example, Irone has been shown to bind to iron regulatory proteins, modulating their ability to control iron homeostasis within cells . Additionally, Irone can inhibit or activate enzymes involved in various metabolic pathways. For instance, it can inhibit the activity of certain cytochrome P450 enzymes, leading to altered drug metabolism . Moreover, Irone can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to environmental stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Irone have been studied over different time periods to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that Irone is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to Irone can lead to changes in cellular function, including alterations in cell proliferation, apoptosis, and differentiation

Dosage Effects in Animal Models

The effects of Irone have been studied in various animal models to understand how different dosages influence its activity and potential toxicity. Studies have shown that low to moderate doses of Irone can have beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . High doses of Irone have been associated with toxic effects, including liver damage and oxidative stress . These findings highlight the importance of determining the optimal dosage of Irone to maximize its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

Irone is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways involves its metabolism by cytochrome P450 enzymes, leading to the formation of different metabolites . Additionally, Irone can influence metabolic flux by modulating the activity of key enzymes involved in energy production and redox balance . These interactions highlight the role of Irone in maintaining cellular homeostasis and metabolic function.

Transport and Distribution

The transport and distribution of Irone within cells and tissues involve several mechanisms. Irone can be transported across cell membranes via specific transporters, such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters . Once inside the cell, Irone can bind to various proteins, influencing its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the bioavailability and activity of Irone within different tissues.

Subcellular Localization

The subcellular localization of Irone is influenced by various factors, including targeting signals and post-translational modifications. Irone has been shown to localize within specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is often mediated by specific targeting signals that direct Irone to these organelles. Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can influence the activity and function of Irone within different subcellular compartments . These findings highlight the complex regulation of Irone’s activity within cells.

属性

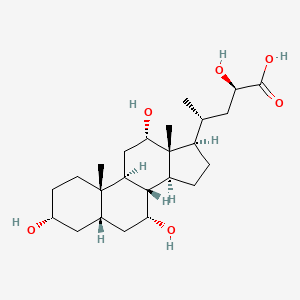

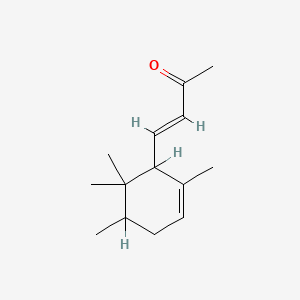

IUPAC Name |

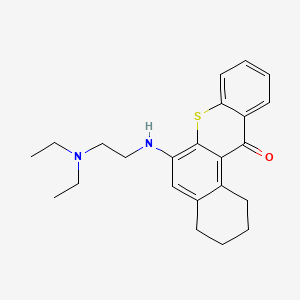

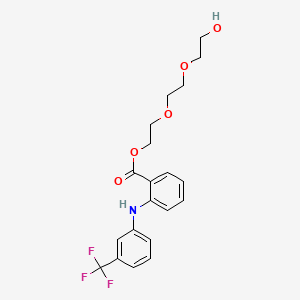

(E)-4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h6,8-9,11,13H,7H2,1-5H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQOJFLIJNRDHK-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=C(C(C1(C)C)C=CC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC=C(C(C1(C)C)/C=C/C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, colourless to pale yellow liquid | |

| Record name | alpha-Irone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | alpha-Irone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/336/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

110.00 to 112.00 °C. @ 3.00 mm Hg | |

| Record name | alpha-Irone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

110 mg/L @ 20 °C (exp), 1 ml in 4 ml 70% alcohol (in ethanol) | |

| Record name | alpha-Irone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | alpha-Irone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/336/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.932-0.939 | |

| Record name | alpha-Irone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/336/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

79-69-6 | |

| Record name | alpha-Irone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-one, 4-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(2,5,6,6-tetramethylcyclohex-2-enyl)but-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | alpha-Irone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | alpha-Irone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of irone?

A1: Irone exists as isomers with the molecular formula C14H22O and a molecular weight of 206.33 g/mol.

Q2: What are the main isomers of irone and how do their structures differ?

A2: The primary isomers are α-irone, β-irone, and γ-irone. They differ in the position of a double bond within the cyclohexene ring and the configuration of substituents around this ring. [, , ]

Q3: How are the irones spectroscopically characterized?

A3: Researchers utilize techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography (GC) to analyze and quantify irone isomers in various samples. [, , , ] Ultraviolet (UV) spectroscopy has also been employed to study their light absorption properties. []

Q4: What is the relationship between irone structure and its odor?

A4: Research indicates that the specific three-dimensional shape and configuration of different irone isomers significantly influence their olfactory properties. For instance, (+)-cis-γ-irone and (+)-cis-α-irone have been identified as key contributors to the desirable "orris butter" scent. [, ] Computational modeling studies provide insights into these structure-odor relationships by examining conformational preferences of different isomers. []

Q5: What is the natural source of irones?

A5: Irones are primarily found in the rhizomes (underground stems) of certain Iris species, particularly Iris germanica, Iris pallida, and Iris florentina. [, , , ]

Q6: How are irones formed in Iris plants?

A6: Irones are not directly present in freshly harvested rhizomes. They are formed during a slow aging process where precursor compounds called iridals undergo oxidative degradation. [, ]

Q7: Are there alternative methods for irone production besides extraction from plants?

A7: Yes, researchers have explored biotechnology approaches using microorganisms like Rhizopus oryzae for irone production through fermentation. [] Chemical synthesis methods have also been developed, though they can be complex and may not always be economically viable for large-scale production. [, , , , , , , ]

Q8: What is the role of microorganisms in irone production?

A8: Specific bacteria, like Rahnella aquatilis, can accelerate the natural transformation of iridals to irones in iris rhizomes, significantly reducing the maturation time required for fragrance development. [] This discovery has implications for faster screening and selection of high-irone producing Iris genotypes.

Q9: Can irones be produced synthetically?

A9: Yes, numerous synthetic approaches to irone synthesis have been developed. These methods often involve multiple steps and may use readily available starting materials like citronellal or utilize reactions such as Diels-Alder cycloadditions, Wittig olefination, and various rearrangements to construct the irone skeleton. [, , , , , , , ]

Q10: How can supercritical fluid extraction (SFE) be used for irone extraction?

A11: SFE, using carbon dioxide as a solvent under high pressure and temperature, offers a more selective and environmentally friendly alternative to traditional extraction methods. Studies have explored the optimization of SFE parameters for efficient and selective extraction of irones from iris rhizomes. []

Q11: What are the advantages of using headspace solid-phase microextraction (HS-SPME) for irone analysis?

A12: HS-SPME is a solvent-free technique that simplifies sample preparation and allows for direct analysis of volatile compounds in the headspace above a sample. It has been successfully applied for accurate and reproducible quantification of irones in iris rhizomes, proving to be a valuable tool for quality control in the perfume industry. []

Q12: What are the primary applications of irones?

A13: The captivating violet aroma of irones makes them highly sought-after ingredients in the fragrance industry for perfumes, cosmetics, and other scented products. [, ]

Q13: What are the challenges and future directions in irone research?

A14: Ongoing research focuses on developing more efficient and sustainable methods for irone production, including biotechnological approaches and improved synthetic strategies. [, ] Further exploration of the relationship between irone structure and odor could lead to the design of novel fragrance molecules with enhanced olfactory properties. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-chlorophenyl)thio]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B1206875.png)

![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-methoxy-](/img/structure/B1206889.png)